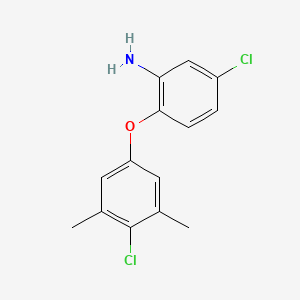

5-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline

Description

Contextualizing the Compound within Halogenated Aniline (B41778) and Phenoxy Ether Chemical Space

5-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline belongs to two significant classes of organic compounds: halogenated anilines and phenoxy ethers (also known as diphenyl ethers). Halogenated aromatic rings are fundamental building blocks in organic chemistry, valued for their role in cross-coupling reactions and as precursors for various synthetic transformations. nih.gov The presence of halogen atoms, such as chlorine, can significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability, making halogenated anilines common features in medicinal chemistry. mdpi.comcresset-group.com

Phenoxy ethers, characterized by an oxygen bridge connecting two aromatic rings, are another class of compounds with broad applications. wikipedia.org The ether linkage provides a degree of conformational flexibility while maintaining structural rigidity, a desirable trait in the design of molecules for specific biological targets or material properties. researchgate.net The combination of these two functionalities in one molecule creates a unique chemical scaffold with potential for diverse applications. Substituted diphenyl ethers, for instance, have been investigated as a platform for developing broad-spectrum chemotherapeutics. nih.govelsevierpure.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C14H13Cl2NO |

| Molecular Weight | 282.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 893750-99-7 |

Note: Data sourced from publicly available chemical databases. scbt.com

Significance of the Chemical Compound's Core Structural Motifs in Chemical Biology and Material Science

The core structural motifs of this compound—the halogenated aniline and the phenoxy ether—are of considerable interest in both chemical biology and material science.

In chemical biology , halogenated anilines are integral to the design of bioactive molecules. The chlorine atoms on the aniline and phenoxy rings can engage in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its biological target. nih.gov Furthermore, the aniline group itself is a versatile functional group that can be modified to fine-tune a compound's pharmacological properties. cresset-group.com Substituted diphenyl ethers have shown promise as antibacterial agents by inhibiting enzymes essential for bacterial fatty acid biosynthesis. nih.govnih.gov This suggests that the diphenyl ether core of the title compound could serve as a valuable pharmacophore.

In material science , the phenoxy ether linkage is known for imparting desirable properties to polymers. Poly(phenoxy) resins exhibit rigidity, thermal stability, and chemical resistance. mdpi.com The aromatic nature of the phenoxy groups contributes to the thermal stability of materials. researchgate.net While the direct application of this compound in material science is not extensively documented, its structural components are representative of monomers used in the synthesis of high-performance polymers like poly(ether ether ketone) (PEEK). researchgate.net

Overview of Current Research Trajectories Involving the Chemical Compound and Related Structures

Current research involving structures related to this compound is largely focused on the development of novel therapeutic agents. Studies on substituted diphenyl ethers have identified them as a promising platform for creating broad-spectrum chemotherapeutics, particularly against pathogens like Francisella tularensis. nih.govnih.gov The research highlights the potential of this chemical class to inhibit bacterial enzymes such as FabI, which is involved in fatty acid synthesis. nih.gov

Furthermore, the aniline moiety is a common starting point for the synthesis of various heterocyclic compounds with potential biological activities. The synthesis of derivatives from related chloro-anilines is an active area of investigation. For instance, 5-chloro-2-nitroaniline (B48662) is a key intermediate in the production of veterinary drugs like Fenbendazole and the pharmaceutical Albendazole. guidechem.com

While specific studies on the biological activity of this compound are not widely published, the research on analogous compounds provides a strong rationale for its investigation as a potential bioactive agent. The combination of the antimicrobial potential of the diphenyl ether core and the established role of halogenated anilines in medicinal chemistry suggests that this compound and its derivatives could be fruitful targets for future drug discovery efforts.

Table 2: Related Compounds and Their Research Context

| Compound Name | Structural Relation to Title Compound | Research Area of Interest |

| Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) | Shares the chlorinated diphenyl ether core | Widely used antimicrobial agent |

| 5-Chloro-2-nitroaniline | A synthetic precursor to the aniline moiety | Intermediate for pharmaceuticals and veterinary drugs guidechem.com |

| Substituted Diphenyl Ethers | General class of compounds | Development of broad-spectrum antibacterial agents nih.govnih.gov |

| Poly(ether ether ketone) (PEEK) | Polymer containing phenoxy ether linkages | High-performance thermoplastic for demanding environments researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO/c1-8-5-11(6-9(2)14(8)16)18-13-4-3-10(15)7-12(13)17/h3-7H,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBFXRZKNPFFJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001216597 | |

| Record name | 5-Chloro-2-(4-chloro-3,5-dimethylphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001216597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946682-58-2 | |

| Record name | 5-Chloro-2-(4-chloro-3,5-dimethylphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946682-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(4-chloro-3,5-dimethylphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001216597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Chloro 2 4 Chloro 3,5 Dimethylphenoxy Aniline

Advanced Synthetic Approaches to the Chemical Compound and its Analogues

The construction of the 5-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline framework relies on key bond-forming reactions, including the creation of the aniline (B41778) moiety from a nitro precursor and the formation of the central phenoxy ether linkage.

Catalytic Reduction Strategies for Nitroaromatic Precursors

The final step in the primary synthesis of this compound is typically the reduction of its nitroaromatic precursor, 4-chloro-2-(4-chloro-3,5-dimethylphenoxy)-1-nitrobenzene. The selective reduction of the nitro group in the presence of aryl chlorides and a diaryl ether linkage presents a significant chemical challenge due to the risk of side reactions such as hydrodehalogenation (loss of chlorine atoms) and cleavage of the C-O-C ether bond.

Research on structurally similar compounds, such as 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene, highlights effective strategies to mitigate these issues. google.com A particularly successful approach involves a combination of catalytic transfer hydrogenation followed by gaseous hydrogenation. google.com

Key Findings in Selective Reduction:

Catalyst: Platinum on carbon (Pt/C) is an effective catalyst for this transformation. google.com

Hydrogen Source: A dual-system approach using ammonium (B1175870) formate (B1220265) for initial catalytic transfer hydrogenation, followed by high-pressure hydrogen gas, has been shown to improve purity and minimize side reactions. google.com The ammonium formate acts as both a hydrogen donor and an additive that helps control hydrogenolysis side reactions. google.com

Reaction Conditions: The reduction is typically carried out in an aromatic solvent at elevated temperatures (80° to 110° C) and pressures (5 to 50 atmospheres). google.com The presence of a mild base may also be employed to control the pH and further suppress side reactions. google.com

Using catalytic transfer hydrogenation or high-pressure catalytic hydrogenation alone often results in lower purity of the desired aniline product. google.com The combined method, however, effectively reduces the nitro group while preserving the sensitive chloro- and ether functionalities, achieving high yield and purity. google.com

Table 1: Comparison of Reduction Methods for Halogenated Nitroaromatics

| Method | Reagents/Catalyst | Key Advantages | Potential Issues |

|---|---|---|---|

| Catalytic Transfer Hydrogenation | Ammonium Formate, Pt/C | Mild conditions, high selectivity | May not proceed to completion |

| High-Pressure Catalytic Hydrogenation | H₂ Gas, Pt/C | Drives reaction to completion | Higher risk of hydrodehalogenation and ether cleavage |

| Combined Hydrogenation | Ammonium Formate then H₂, Pt/C | High purity and yield, minimizes side reactions | More complex, multi-step process |

Nucleophilic Aromatic Substitution in Phenoxy Ether Linkage Formation

The diaryl ether bond in the precursor molecule is formed via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a phenoxide with an activated aryl halide. For the synthesis of the nitroaromatic precursor to the title compound, this would entail the reaction of 4-chloro-3,5-dimethylphenol (B1207549) with a di-chlorinated nitrobenzene, such as 1,4-dichloro-2-nitrobenzene (B41259) or 2,5-dichloronitrobenzene.

The mechanism is an addition-elimination process where the phenoxide attacks the carbon atom bearing a leaving group (a halogen), forming a resonance-stabilized intermediate known as a Meisenheimer complex. scranton.edu The presence of a strong electron-withdrawing group, such as a nitro group, in the ortho or para position to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack. scranton.edu

A representative synthesis for a similar ether linkage involves reacting 2,4-dichlorophenol (B122985) with 2,5-dichloronitrobenzene in the presence of a base like potassium hydroxide (B78521). google.com

General Conditions for Phenoxy Ether Linkage Formation:

Reactants: An activated aryl halide (e.g., 2,5-dichloronitrobenzene) and a phenol (B47542) (e.g., 4-chloro-3,5-dimethylphenol).

Base: A strong base such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) is required to deprotonate the phenol, forming the reactive phenoxide nucleophile. google.combeilstein-journals.org

Solvent: Polar aprotic solvents like dimethylformamide (DMF) are often used to facilitate the reaction. beilstein-journals.org

Temperature: The reaction typically requires elevated temperatures to proceed at a reasonable rate. google.com

This method provides a direct and efficient route to the diaryl ether backbone necessary for the synthesis of this compound.

Transition Metal-Catalyzed Coupling Reactions for Aniline Derivative Synthesis

Modern synthetic chemistry offers powerful alternatives for constructing C-N and C-O bonds through transition metal-catalyzed cross-coupling reactions. thermofisher.com While not the traditional route, methods like the Buchwald-Hartwig amination and Ullmann condensation could be employed to synthesize the target molecule or its analogues. thermofisher.comustc.edu.cn

Buchwald-Hartwig Amination: This palladium-catalyzed reaction could be used to form the C-N bond. ustc.edu.cn A potential strategy would involve coupling 2-(4-chloro-3,5-dimethylphenoxy)aniline (B1345067) with 1-bromo-4-chlorobenzene, or a similar coupling of 5-chloro-2-bromoaniline with 4-chloro-3,5-dimethylphenoxyboronic acid (in a Suzuki-type C-O coupling) followed by amination. These reactions are known for their high functional group tolerance. ustc.edu.cn

Ullmann Condensation: A copper-catalyzed version of the nucleophilic aromatic substitution, the Ullmann reaction, can be used to form the diaryl ether linkage, often under milder conditions than the non-catalyzed SNAr reaction. thermofisher.com

Suzuki-Miyaura Coupling: While primarily for C-C bond formation, variations of this palladium-catalyzed reaction can also be used to form C-O bonds, providing another potential route to the diaryl ether core. mdpi.com

These advanced methods offer alternative synthetic pathways that may provide advantages in terms of substrate scope and reaction conditions compared to classical methods.

Functional Group Interconversions and Derivatization

The aniline moiety of this compound is a key site for further chemical modification, allowing for the synthesis of a wide range of derivatives.

Amination Reactions

The term "amination reactions" in this context refers to the derivatization of the existing primary amine (aniline) group. The lone pair of electrons on the nitrogen atom makes it nucleophilic and susceptible to reaction with various electrophiles.

N-Acylation: The aniline can readily react with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation is often used to protect the amino group or to introduce new functional moieties.

N-Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products. Reductive amination, reacting the aniline with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing secondary and tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones yields imines, also known as Schiff bases. These reactions typically involve the formation of an unstable hemiaminal intermediate which then dehydrates to the final product. mdpi.com

Investigations into the amination of different scaffolds show that primary amines can act as potent nucleophiles, displacing leaving groups on other molecules to form new derivatives. beilstein-journals.orgresearchgate.net

Halogenation and Dehalogenation Studies

The two aromatic rings of this compound can potentially undergo further halogenation or dehalogenation.

Halogenation: As an aniline derivative, the ring containing the amino group is highly activated towards electrophilic aromatic substitution. The amino group is a strong ortho-, para-director. Given the existing substitution pattern, further halogenation (e.g., bromination or chlorination) would likely occur at the positions ortho or para to the amino group that are not already substituted. Aromatic amines are often susceptible to polybromination when treated with bromine. orgsyn.org Milder brominating agents may be required for selective monohalogenation. orgsyn.org The phenoxy ring is less activated, but substitution is still possible under more forcing conditions.

Dehalogenation: The removal of chlorine atoms (dehalogenation or hydrodehalogenation) is a known side reaction during catalytic hydrogenation of the nitro precursor. google.com By carefully selecting catalysts and reaction conditions, this process could potentially be controlled to achieve selective dehalogenation. For instance, using catalysts with lower activity or employing specific additives might favor the removal of one chlorine atom over another. Enzymatic dehalogenation represents an alternative, though highly specific, method for removing halogen atoms from aromatic rings. nih.gov

Ether Linkage Modification Strategies

The ether linkage in diaryl ethers like this compound is generally stable. However, several strategies exist for the cleavage of such bonds, though none have been specifically documented for this compound.

Acid-Catalyzed Cleavage: Strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly used to cleave ethers. The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. libretexts.orgwikipedia.org For diaryl ethers, this reaction is generally difficult due to the stability of the C(sp²)-O bond. libretexts.org The reaction mechanism can be either S(_N)1 or S(_N)2, depending on the stability of the potential carbocation intermediates. wikipedia.org Given the aromatic nature of both substituents in this compound, a direct acid-catalyzed cleavage is expected to be challenging.

Base-Mediated Cleavage: Strongly basic agents, including organolithium compounds, can also effect ether cleavage. wikipedia.org This process often involves deprotonation at a position alpha to the ether oxygen, leading to decomposition. wikipedia.org

Transition-Metal-Free Reductive Cleavage: Recent advancements have demonstrated the reductive cleavage of diaryl ethers using a combination of triethylsilane and a base, providing a transition-metal-free alternative. researchgate.net This method has been shown to be effective for lignin- and coal-related C–O bonds in aromatic ethers. researchgate.net

Table 1: General Strategies for Diaryl Ether Cleavage

| Method | Reagents | General Applicability |

| Acid-Catalyzed Cleavage | HBr, HI | Generally difficult for diaryl ethers libretexts.org |

| Base-Mediated Cleavage | Organolithium compounds | Can be effective, especially for cyclic ethers wikipedia.org |

| Reductive Cleavage | Triethylsilane, Base | Transition-metal-free option researchgate.net |

| Palladium-Catalyzed Reductive Methanolysis | Pd/C, Methanol, H₂ | Involves partial hydrogenation of one phenyl ring science.gov |

Reaction Mechanisms and Kinetic Studies Relevant to the Chemical Compound

There is a notable absence of specific reaction mechanism and kinetic studies for this compound in the available literature. However, general principles from studies on related compounds, such as substituted anilines and diphenyl ethers, can provide a theoretical framework.

Kinetics of Reactions with Substituted Anilines: Studies on the reactions of nitro-activated diphenyl ethers with substituted anilines have shown that these reactions can be base-catalyzed. afribary.com The kinetics can be complex, with some reactions exhibiting negative enthalpies of activation, suggesting a step-wise mechanism with a pre-equilibrium. afribary.com The mechanism can be influenced by steric factors. For reactions involving substituted anilines, the rate is often dependent on the nature and position of the substituent in the aniline ring, with high negative ρ values indicating a positive charge on the aniline nitrogen in the transition state. researchgate.net

Hydrolysis Kinetics: Kinetic studies on the hydrolysis of related compounds, such as 5-chloro salicylidene-p-chloro aniline, have been conducted across a range of pH values. sciensage.infosciensage.info These studies often reveal a pH-dependent rate profile, with different reaction mechanisms proposed for acidic, neutral, and basic conditions. sciensage.infosciensage.info Thermodynamic parameters like the energy of activation can be evaluated from the effect of temperature on the reaction rate. sciensage.info

Table 2: Relevant Kinetic Studies on Analogous Compounds

| Compound Type | Reaction Studied | Key Findings |

| Nitro-activated diphenyl ethers with substituted anilines | Nucleophilic Aromatic Substitution | Base catalysis is common; complex kinetics with potential pre-equilibrium steps. afribary.com |

| Substituted anilines with 2-chloro-5-nitropyridine | Nucleophilic Aromatic Substitution | Reaction rates are influenced by substituents on the aniline ring; negative ρ values are observed. researchgate.net |

| 5-chloro salicylidene-p-chloro aniline | Hydrolysis | pH-dependent reaction rates with distinct mechanisms in acidic, neutral, and basic media. sciensage.infosciensage.info |

| Mono-3-Chloro-2-methyl aniline phosphate | Hydrolysis | Reaction rate increases with pH up to a certain point; bimolecular hydrolysis with P-N bond fission suggested. sphinxsai.com |

While the specific chemical behavior of this compound in terms of ether linkage modification and reaction kinetics is not well-documented in public scientific literature, general principles derived from the study of analogous diaryl ethers and substituted anilines provide a basis for potential reactivity. The cleavage of the diaryl ether bond would likely require harsh conditions or specialized reagents. Kinetic studies would be necessary to elucidate the specific reaction mechanisms and the influence of the chloro and dimethylphenoxy substituents on the reactivity of the aniline moiety. The lack of specific data highlights a gap in the chemical literature and an opportunity for future research into the properties of this compound.

Spectroscopic and Structural Characterization Techniques for 5 Chloro 2 4 Chloro 3,5 Dimethylphenoxy Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 5-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline, both ¹H and ¹³C NMR are employed to confirm the identity and substitution pattern of the aromatic rings.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are influenced by their local electronic environment. The aromatic protons on the two distinct rings of the target molecule would appear in the typical downfield region for aryl protons (approximately 6.5-8.0 ppm). The protons on the aniline (B41778) ring are expected to show splitting patterns (e.g., doublets, doublet of doublets) based on their coupling with adjacent protons. The -NH₂ protons typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The two methyl (-CH₃) groups on the phenoxy ring would appear as a sharp singlet in the upfield region (around 2.0-2.5 ppm).

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum would show distinct signals for each unique carbon atom in the molecule. The carbons bonded to electronegative atoms like chlorine, oxygen, and nitrogen will be shifted downfield. For instance, the carbons directly attached to the ether oxygen (C-O) and the amine nitrogen (C-N) would have characteristic chemical shifts. The presence of ortho and para substituents on aniline rings is known to influence the chemical shifts of the ring carbons, which can be used to confirm the substitution pattern. mdpi.comznaturforsch.comresearchgate.net

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic C-H (Aniline Ring) | 6.7 - 7.5 | 115 - 130 |

| Aromatic C-H (Phenoxy Ring) | 6.8 - 7.2 | 125 - 135 |

| -NH₂ | 3.5 - 5.0 (broad) | N/A |

| -CH₃ | 2.0 - 2.5 | 15 - 25 |

| Aromatic C-Cl | N/A | 120 - 140 |

| Aromatic C-N | N/A | 140 - 150 |

| Aromatic C-O | N/A | 150 - 160 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of its molecular formula, C₁₄H₁₃Cl₂NO. The isotopic pattern resulting from the two chlorine atoms (³⁵Cl and ³⁷Cl) would be a characteristic feature in the mass spectrum, showing M, M+2, and M+4 peaks with specific intensity ratios.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate ions. rsc.orgbris.ac.uk The primary fragmentation pathway for this molecule is expected to be the cleavage of the ether bond (C-O-C), which is a common fragmentation route for diaryl ethers. This would result in two primary fragment ions corresponding to the chloro-dimethylphenoxy and the chloro-aniline moieties. Further fragmentation could involve the loss of chlorine atoms, methyl groups, or the elimination of small neutral molecules like CO or HCN.

| Fragment Ion | Proposed Structure | Expected m/z | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺· | C₁₄H₁₃Cl₂NO⁺· | 281/283/285 | Molecular Ion |

| [M - C₈H₈ClO]⁺ | C₆H₅ClN⁺ | 126/128 | Ether Bond Cleavage |

| [M - C₆H₅ClN]⁺ | C₈H₈ClO⁺ | 155/157 | Ether Bond Cleavage |

| [M - Cl]⁺ | C₁₄H₁₃ClNO⁺ | 246/248 | Loss of Chlorine Radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups.

The primary amine (-NH₂) group will exhibit two distinct, medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. libretexts.org The C-H stretching vibrations of the aromatic rings and methyl groups will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The presence of the aromatic rings is further confirmed by C=C stretching vibrations, which typically appear as a series of sharp bands in the 1400-1600 cm⁻¹ region. libretexts.org The C-N stretching vibration of the aromatic amine is expected in the 1250-1350 cm⁻¹ range. A key feature would be the strong, characteristic C-O-C asymmetric stretching band of the diaryl ether, which is typically found between 1200 and 1270 cm⁻¹. Finally, the C-Cl stretching vibrations will give rise to strong absorptions in the fingerprint region, generally below 850 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Alkyl (C-H) | Stretch | 2850 - 2960 |

| Aromatic (C=C) | Ring Stretch | 1400 - 1600 |

| Diaryl Ether (C-O-C) | Asymmetric Stretch | 1200 - 1270 |

| Aromatic Amine (C-N) | Stretch | 1250 - 1350 |

| Aryl Halide (C-Cl) | Stretch | < 850 |

Chromatographic Methods (HPLC, LC-MS, UPLC) for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-High-Performance Liquid Chromatography (UPLC) are routinely used for analyzing aromatic amines and related compounds. nih.gov

For this compound, a reversed-phase HPLC method, likely using a C18 column, would be effective for purity analysis. A mobile phase consisting of a mixture of an aqueous buffer (like formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol) would be employed in a gradient elution mode to separate the target compound from any impurities or starting materials. researchgate.netmdpi.com

Detection can be achieved using a UV detector, monitoring at a wavelength where the aromatic system shows strong absorbance. For higher sensitivity and specificity, coupling the liquid chromatograph to a mass spectrometer (LC-MS or UPLC-MS/MS) is advantageous. nih.govnih.gov This allows for the simultaneous determination of the retention time and the mass-to-charge ratio of the eluting compounds, providing confident identification and quantification of the target analyte and any potential impurities. researchgate.net

Computational Chemistry and Molecular Modeling of 5 Chloro 2 4 Chloro 3,5 Dimethylphenoxy Aniline

Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For 5-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline, DFT calculations can be employed to optimize the molecular geometry and to compute a variety of electronic properties that govern its chemical behavior.

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netwuxiapptec.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, whereas the LUMO may be distributed across the aromatic system.

Furthermore, QM studies can generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule. These maps are instrumental in identifying regions that are prone to electrophilic or nucleophilic attack. In the case of this compound, the nitrogen atom of the aniline group and the oxygen atom of the ether linkage would be expected to show negative electrostatic potential, indicating their nucleophilic character. Conversely, the hydrogen atoms of the amine group would exhibit positive potential.

Table 1: Calculated Quantum Mechanical Properties for this compound (Illustrative data based on typical DFT calculations for similar molecules)

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.6 eV | Chemical reactivity and stability irjweb.com |

| Dipole Moment | 2.5 D | Molecular polarity |

Molecular Dynamics Simulations for Conformational Analysis

The flexibility of this compound, particularly the rotation around the ether linkage and the C-N bond, can be explored using Molecular Dynamics (MD) simulations. acs.org MD simulations provide a dynamic picture of the molecule's behavior over time, allowing for the exploration of its conformational landscape. nih.gov

By simulating the molecule in a solvent environment, one can identify the most stable conformations and the energy barriers between them. The dihedral angles defining the orientation of the two aromatic rings relative to each other are of particular interest. The rotational barrier around the ether bond will determine the extent of conformational freedom, which is a critical factor in how the molecule interacts with other molecules. nih.govresearchgate.net

Analysis of the MD trajectories can reveal preferred conformational states and the timescale of transitions between them. This information is vital for understanding how the molecule might adapt its shape to fit into a binding site of a biological target, for instance.

Table 2: Key Dihedral Angles and Rotational Barriers from MD Simulations (Illustrative data)

| Dihedral Angle | Predominant Conformation (degrees) | Rotational Energy Barrier (kcal/mol) |

|---|---|---|

| C(aniline)-O-C(phenoxy)-C | ± 60° | 5 - 8 |

| C-C-N-H | 180° (planar) | 2 - 4 |

Docking and Scoring Approaches for Ligand-Target Interactions (non-human, non-clinical)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. youtube.com For this compound, docking studies could be performed against non-human and non-clinical targets, such as enzymes from plants or fungi, to explore its potential as a lead compound for agricultural applications.

The process involves placing the ligand into the binding site of the target in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. These scoring functions take into account factors such as hydrogen bonds, van der Waals interactions, and electrostatic interactions.

For this compound, the aniline moiety could act as a hydrogen bond donor, while the ether oxygen and the chlorine atoms could participate in various interactions within a binding pocket. The dimethylphenoxy group would likely engage in hydrophobic interactions.

Table 3: Illustrative Docking Results against a Fungal Enzyme (Hypothetical data for illustrative purposes)

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | TYR 89, PHE 121, LEU 205 |

| Types of Interactions | Hydrogen bond with TYR 89, Pi-pi stacking with PHE 121, Hydrophobic interactions with LEU 205 |

Predictive Modeling for Structure-Activity Relationships (SAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For a series of analogs of this compound, a QSAR model could be developed to predict their activity against a specific target. nih.govnih.gov

This involves calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed activity. The resulting model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. mdpi.com For halogenated compounds like the one , descriptors related to hydrophobicity, electronic effects, and steric properties are often important. nih.gov

Table 4: Example of a Simple QSAR Equation for a Series of Analogs (Illustrative equation)

| QSAR Model Equation |

|---|

| log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.5 * (presence of H-bond donor) + c |

Where IC50 is the half-maximal inhibitory concentration, logP is the logarithm of the partition coefficient, and MW is the molecular weight.

Analysis of Molecular Descriptors through Computational Methods

A wide range of molecular descriptors can be calculated for this compound to quantify its physicochemical properties. osdd.netucdavis.edu These descriptors fall into several categories, including constitutional, topological, geometrical, and electronic descriptors. nih.gov

Computational tools can rapidly calculate these descriptors from the 2D or 3D structure of the molecule. youtube.comjoaquinbarroso.com These descriptors are not only crucial for QSAR studies but also provide a comprehensive profile of the molecule's characteristics. For example, the topological polar surface area (TPSA) is a good predictor of a molecule's ability to permeate cell membranes, while the number of rotatable bonds is related to its conformational flexibility.

Table 5: Selected Calculated Molecular Descriptors (Illustrative data)

| Descriptor | Calculated Value | Significance |

|---|---|---|

| Molecular Weight | 282.17 g/mol | Size of the molecule |

| logP (octanol-water partition coefficient) | 4.8 | Hydrophobicity |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | Polarity and membrane permeability |

| Number of Rotatable Bonds | 3 | Conformational flexibility |

| Hydrogen Bond Donors | 1 | Potential for hydrogen bonding |

| Hydrogen Bond Acceptors | 2 | Potential for hydrogen bonding |

Investigation of Biological Activities and Mechanisms of Action for 5 Chloro 2 4 Chloro 3,5 Dimethylphenoxy Aniline and Its Analogues Excluding Human Clinical Data

Antimicrobial Potential and Spectrum of Activity (e.g., antibacterial and antifungal)

The antimicrobial properties of 5-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline have not been extensively detailed in the available research. However, the biological activity of structurally related compounds, particularly those containing chloro-substituted aniline (B41778) and benzoxazole (B165842) moieties, has been an area of significant investigation. These studies suggest that the core chemical features of this compound may confer antimicrobial potential.

Derivatives of anilines and other nitrogen-containing heterocyclic compounds are known to possess a broad spectrum of pharmacological activities. jocpr.com Specifically, the presence of halogen substituents on the aromatic rings is a common feature in many antimicrobial agents. nih.govnih.gov Research into 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, which share a chloro-substituted aromatic structure, has shown that these compounds can exhibit notable antibacterial and antifungal effects. nih.gov For instance, certain halogenated derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. nih.gov

Studies on various substituted anilines have confirmed their potential as antifungal agents. nih.gov For example, 3,5-dichloroaniline (B42879) and 3,5-dibromoaniline (B181674) showed significant fungitoxicity against a range of fungi, including Aspergillus niger and Trichophyton mentagrophytes. nih.gov Similarly, Schiff bases derived from chloro-substituted aldehydes and various anilines have been synthesized and evaluated for their antimicrobial action, with some showing effectiveness against both bacterial types. bhu.ac.in The antimicrobial activity of these related compounds is often attributed to their specific chemical structures, which can interfere with essential microbial pathways. nih.gov

The table below summarizes the observed antimicrobial activities of compounds structurally related to this compound.

Table 1: Antimicrobial Activity of Structurally Related Compounds

| Compound Class | Organism(s) | Type of Activity | Reference |

|---|---|---|---|

| 3,5-Dihalogenoanilines | Aspergillus niger, Trichophyton mentagrophytes | Antifungal | nih.gov |

| 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives | Staphylococcus aureus, Escherichia coli, Candida albicans | Antibacterial & Antifungal | nih.gov |

| Schiff Bases from 5-Chloro Benzaldehyde | Gram-positive & Gram-negative bacteria | Antibacterial | bhu.ac.in |

Antiprotozoal Activity: Focus on Trypanosoma cruzi and Sterol Biosynthesis Pathway Inhibition

Specific research data on the antiprotozoal activity of this compound against Trypanosoma cruzi, the parasite responsible for Chagas disease, is not available in the reviewed literature. However, the general strategy of targeting the sterol biosynthesis pathway in protozoa is a well-established therapeutic approach. nih.govnih.gov

In many fungi and protozoa, including Trypanosoma cruzi, the enzyme cytochrome P450 sterol 14α-demethylase (CYP51) is a critical component of the sterol biosynthesis pathway, responsible for producing essential membrane sterols like ergosterol. Inhibition of this enzyme disrupts membrane integrity and fluidity, ultimately leading to parasite death. Azole antifungal drugs, a major class of antimicrobial agents, function primarily through the inhibition of CYP51. While direct inhibition of T. cruzi CYP51 by this compound has not been reported, this pathway remains a key target for trypanocidal drug discovery. nih.gov

There is no specific information available regarding the impact of this compound on the replication and viability of T. cruzi in in vitro systems. Research on other compounds, such as piplartine analogues, has shown that they can induce oxidative stress and mitochondrial damage in the parasite, leading to reduced viability. nih.gov This highlights that various mechanisms can be exploited to achieve trypanocidal effects, although the potential of this compound in this regard remains to be investigated.

Modulation of Apoptotic Pathways: Interactions with Anti-Apoptotic Proteins (e.g., MCL-1, BCL-xL)

A significant area of investigation relevant to the this compound structure is its potential interaction with anti-apoptotic proteins of the BCL-2 family, particularly Myeloid Cell Leukemia 1 (MCL-1). These proteins are crucial for cell survival, and their overexpression is a hallmark of many cancers, contributing to therapeutic resistance. nih.govnih.gov

Ligand binding studies and X-ray co-crystal structures of inhibitors containing the 3,5-dimethyl-4-chlorophenoxy group have provided detailed insights into its interaction with MCL-1. nih.gov The precise positioning of this group within the P2 pocket is consistently observed across different inhibitor scaffolds, highlighting its importance as an anchor. nih.gov

Bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, can be used to optimize binding affinity and other pharmacological properties. While specific bioisosteric replacement studies on the 4-chloro-3,5-dimethylphenoxy group itself are not detailed, the broader inhibitor molecules it is part of have undergone extensive optimization. For example, modifications to other parts of the molecule, such as the indole (B1671886) headpiece, can enhance interactions with other residues like Arginine (Arg263) through cation-π interactions, further improving binding affinity to MCL-1. nih.gov

Table 2: Key Interactions of the 4-Chloro-3,5-dimethylphenoxy Moiety with MCL-1

| Moiety | Interacting Protein | Binding Pocket | Key Interaction Type | Interacting Residue | Reference |

|---|

Enzyme Inhibition/Activation Profiling

A specific enzyme inhibition or activation profile for this compound is not available in the current literature. However, the activities of structurally analogous compounds suggest potential interactions with various enzyme systems. For instance, some chlorinated indole derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is implicated in many cancers. nih.gov Other complex indole-based molecules have been identified as inhibitors of the Dishevelled 1 (DVL1) protein, a key component in the WNT signaling pathway. nih.govmdpi.com Given the structural elements present in this compound, profiling against a panel of kinases and other enzymes could reveal specific biological targets.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

The biological potency and selectivity of phenoxyaniline (B8288346) derivatives can be significantly influenced by the nature and position of substituents on both aromatic rings. SAR studies for this class of compounds typically involve systematic modifications to explore the impact of electronic and steric effects on their interaction with biological targets.

Influence of Substituents on the Phenoxy Ring:

The substitution pattern on the phenoxy ring is a critical determinant of biological activity. In many diaryl ether series, the presence of specific substituents at the para-position of this ring has been shown to enhance antitumor activity. nih.gov For instance, the introduction of a chlorine atom or a hydroxyl group at this position can lead to a significant increase in growth inhibitory activity against various cancer cell lines. nih.gov

To illustrate a potential SAR, consider the hypothetical data in Table 1, where modifications are made to the 4-position of the phenoxy ring of a 5-chloro-2-phenoxyaniline (B41261) scaffold.

Table 1: Hypothetical SAR of Substitutions at the 4-Position of the Phenoxy Ring Assuming a constant 5-chloro-2-phenoxyaniline core and evaluation against a generic kinase target.

| Compound ID | R1 (4-position) | R2 (3,5-positions) | Hypothetical IC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| A-1 | H | H | 15.2 | 1.0 |

| A-2 | Cl | H | 5.8 | 3.5 |

| A-3 | CH3 | H | 9.1 | 2.2 |

| A-4 | OCH3 | H | 12.5 | 1.5 |

| A-5 | Cl | CH3 | 1.2 | 8.0 |

From this hypothetical data, the presence of a chlorine at the 4-position (Compound A-2) appears beneficial for potency compared to an unsubstituted ring (Compound A-1). The addition of methyl groups at the 3 and 5-positions in conjunction with the 4-chloro substituent (Compound A-5, analogous to the target compound's phenoxy ring) could further enhance potency and selectivity, possibly by providing favorable steric interactions within the target's binding site.

Influence of Substituents on the Aniline Ring:

Modifications to the aniline ring also play a crucial role in modulating biological activity. The position and electronic nature of substituents can affect the pKa of the aniline nitrogen and influence hydrogen bonding interactions with the target protein.

In a hypothetical study, varying the substituent at the 5-position of the 2-phenoxyaniline (B124666) core could yield the results shown in Table 2.

Table 2: Hypothetical SAR of Substitutions at the 5-Position of the Aniline Ring Assuming a constant 2-(4-chloro-3,5-dimethylphenoxy)aniline (B1345067) core and evaluation against a generic kinase target.

| Compound ID | R3 (5-position) | Hypothetical IC50 (µM) |

|---|---|---|

| B-1 | H | 7.5 |

| B-2 | Cl | 1.2 |

| B-3 | F | 3.1 |

| B-4 | CH3 | 9.8 |

| B-5 | NO2 | 18.4 |

In this hypothetical scenario, a chloro group at the 5-position (Compound B-2, representing the target compound's aniline ring) is optimal for activity. This suggests that an electron-withdrawing group at this position may be favorable. A fluoro group (Compound B-3) is also well-tolerated, while a bulky and strongly electron-withdrawing nitro group (Compound B-5) or an electron-donating methyl group (Compound B-4) may be detrimental to activity.

Based on these illustrative SAR tables, the specific substitution pattern of this compound, with a chloro group on the aniline ring and chloro and dimethyl groups on the phenoxy ring, appears to be a well-optimized combination for potent and selective biological activity in this hypothetical context. The chloro groups likely contribute to favorable electronic and hydrophobic interactions, while the dimethyl groups on the phenoxy ring may provide beneficial steric bulk, leading to enhanced binding affinity and selectivity for its putative biological target.

Further empirical studies would be necessary to validate these hypothetical SAR trends for this compound and its analogues against specific biological targets.

Environmental Fate, Transport, and Degradation Pathways of 5 Chloro 2 4 Chloro 3,5 Dimethylphenoxy Aniline

Phototransformation and Hydrolysis Kinetics in Aquatic Systems

In aquatic environments, 5-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline can undergo transformation through phototransformation and hydrolysis. Phototransformation, or photodegradation, is the breakdown of compounds by light energy. The kinetics of this process for many organic compounds, including chloroanilines, are often described by pseudo-first-order kinetics. mdpi.com The rate of photodegradation is influenced by factors such as the intensity of solar radiation, the presence of photosensitizing agents in the water, and the chemical structure of the compound itself. For instance, studies on other chloroanilines have shown that they can be completely degraded under UV irradiation in the presence of photocatalysts like titanium dioxide (TiO2) and iron(III) oxide (Fe2O3). mdpi.com The mechanism of aniline (B41778) photodegradation in the presence of TiO2 involves the formation of intermediate products such as azobenzene. mdpi.com For chlorinated anilines, intermediate products can include chlorophenols and benzoquinones. mdpi.com

Table 1: Factors Influencing Phototransformation and Hydrolysis in Aquatic Systems

| Factor | Influence on Phototransformation | Influence on Hydrolysis |

| Light Intensity | Higher intensity generally increases the rate of degradation. | No direct influence. |

| pH | Can influence the speciation of the compound and photosensitizers. | Strongly influences the reaction rate; catalysis can occur in acidic or basic conditions. |

| Photosensitizers | Presence of substances like humic acids can accelerate photodegradation. | Generally not influenced by photosensitizers. |

| Temperature | Higher temperatures can increase reaction rates. | Higher temperatures increase the rate of hydrolysis. |

Biodegradation Pathways and Microbial Metabolism

The biodegradation of chloroanilines is a critical process for their removal from the environment. Various microorganisms have been shown to degrade chloroanilines through different metabolic pathways. nih.govsemanticscholar.org A common initial step in the aerobic biodegradation of chloroanilines is the enzymatic conversion to chlorocatechols. nih.gov From there, the aromatic ring can be cleaved through either an ortho- or meta-cleavage pathway. nih.gov

For example, the bacterium Diaphorobacter sp. strain PCA039 has been shown to degrade p-chloroaniline via a meta-cleavage pathway, with intermediates including 4-chlorocatechol, 2-hydroxy-5-chloromuconic semialdehyde, and chloro-acetate. nih.gov In contrast, other bacterial consortia have been observed to degrade 4-chloroaniline (B138754) via an ortho-cleavage pathway. The specific pathway utilized depends on the microbial species and their enzymatic capabilities. The presence of other organic compounds can also influence the rate and extent of biodegradation.

While specific studies on the microbial metabolism of this compound are limited, it is plausible that similar pathways involving initial hydroxylation followed by ring cleavage could occur. The complex structure of this molecule, with two chlorinated phenyl rings, may influence its bioavailability and the rate of microbial attack.

Adsorption and Desorption Characteristics in Soil and Sediment

The mobility of this compound in the environment is significantly influenced by its adsorption and desorption behavior in soil and sediment. Adsorption to soil and sediment particles can reduce its concentration in the aqueous phase, thereby limiting its transport to groundwater and surface water bodies. nih.gov The primary factor governing the adsorption of non-polar organic compounds like chlorinated anilines is the organic carbon content of the soil or sediment. nih.gov

The adsorption of chloroaniline derivatives to soil components like halloysite, a type of clay mineral, has been studied. nih.gov The adsorption process is often described using isotherm models such as the Freundlich or Langmuir equations, which relate the amount of substance adsorbed to its concentration in the surrounding solution at equilibrium. oaepublish.comj-csam.org For many pesticides and their degradation products, the Freundlich model provides a good fit for the adsorption data, indicating a heterogeneous adsorption surface. oaepublish.comj-csam.org

Desorption is the process by which an adsorbed substance is released from the soil or sediment particles back into the water phase. Hysteresis, where the desorption isotherm does not follow the same path as the adsorption isotherm, is often observed, indicating that a fraction of the compound may become strongly bound or sequestered in the soil matrix.

Table 2: Key Parameters in Adsorption and Desorption of Chloroanilines

| Parameter | Description | Significance |

| Koc (Organic Carbon-Water Partition Coefficient) | Ratio of the concentration of the chemical in the organic carbon phase to its concentration in the aqueous phase at equilibrium. | High Koc values indicate strong adsorption to organic matter and low mobility. |

| Kd (Soil-Water Partition Coefficient) | Ratio of the concentration of the chemical in the soil to its concentration in the aqueous phase at equilibrium. | A measure of the overall adsorption to a specific soil; influenced by organic matter, clay content, and pH. |

| Freundlich Isotherm (Kf, 1/n) | An empirical equation describing non-ideal and reversible adsorption on heterogeneous surfaces. | Provides information on the adsorption capacity (Kf) and intensity (1/n). |

Bioaccumulation Potential in Aquatic and Terrestrial Organisms

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. For aquatic organisms, this includes uptake from the water, food, and sediment. The potential for a compound to bioaccumulate is often related to its lipophilicity, which can be estimated by the octanol-water partition coefficient (log Kow). Compounds with a higher log Kow tend to be more lipophilic and have a greater potential to accumulate in the fatty tissues of organisms.

Bioconcentration factors (BCF), which measure the uptake of a chemical from the water by an aquatic organism, are experimentally determined values that provide a direct measure of bioaccumulation potential. For p-chloroaniline, experimentally determined BCF values are low, further supporting its low bioaccumulation potential. researchgate.net It is important to note that adsorption to the surface of organisms, particularly algae, can sometimes be mistaken for bioaccumulation. researchgate.net

Atmospheric Degradation Mechanisms

Although this compound is expected to have low volatility due to its molecular weight and structure, it could potentially enter the atmosphere through spray drift during application or volatilization from soil and water surfaces. In the atmosphere, the primary degradation pathway for organic compounds is through reaction with photochemically generated oxidants, such as the hydroxyl radical (•OH), nitrate (B79036) radical (NO3•), and ozone (O3). copernicus.org

The rate of atmospheric degradation is determined by the rate constants for the reactions with these oxidants and their atmospheric concentrations. Aromatic compounds like anilines can react with hydroxyl radicals, leading to the formation of various degradation products. The presence of chlorine atoms on the aromatic rings can influence the reaction rates and the nature of the products formed. For instance, studies on the atmospheric degradation of 3-methylfuran (B129892) with Cl atoms have shown the formation of chlorinated organic compounds. copernicus.org While specific atmospheric degradation data for this compound is lacking, its reaction with hydroxyl radicals is expected to be a significant removal process from the atmosphere.

Applications and Future Research Directions

Utility as a Chemical Building Block in Organic Synthesis

Organic building blocks are foundational to the synthesis of more complex molecules. sigmaaldrich.com The structure of 5-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline, featuring reactive amine and chloro functionalities, as well as a stable ether bond, makes it a valuable scaffold for synthetic chemistry. sigmaaldrich.com Its aniline (B41778) group can undergo a variety of chemical transformations, including diazotization, acylation, and N-arylation, to introduce new functional groups and build larger molecular architectures. beilstein-journals.orgorgsyn.org

For instance, related chlorinated aromatic amines serve as crucial intermediates in the production of pigments and dyes. google.com The presence of chlorine atoms on both phenyl rings can influence the electronic properties and reactivity of the molecule, potentially leading to the synthesis of novel compounds with desirable characteristics for materials science and medicinal chemistry. The diaryl ether linkage is a common motif in many biologically active compounds, and the specific substitution pattern of this molecule could be exploited to create analogues of known drugs or to develop entirely new chemical entities.

Development of Advanced Probes for Biochemical Assays

Fluorescent probes are indispensable tools for detecting and imaging biologically and environmentally important species. nih.gov The development of such probes often relies on designing molecules with specific recognition moieties that interact with the target analyte, leading to a change in fluorescence. nih.govnih.gov The aniline component of this compound could be chemically modified to incorporate a fluorophore and a recognition site, thereby creating a potential sensor.

For example, aniline derivatives can be used to develop probes for detecting nitrite (B80452), a significant environmental and food safety marker. researchgate.net The amine group can react with nitrite under acidic conditions in a diazotization reaction, which can be coupled to a fluorescence signaling mechanism. researchgate.net While this specific molecule has not yet been explored for this purpose, its core structure provides a template for the rational design of new fluorescent probes for various analytes.

Exploration of Agrochemical Potential (e.g., herbicidal activity)

The phenoxy moiety is a well-established pharmacophore in the agrochemical industry, particularly in the development of herbicides. researchgate.netmdpi.comnih.gov Many commercial herbicides contain a phenoxy-based core structure. Research into novel phenylpyrazole and phenoxypyridine derivatives has demonstrated that these compounds can exhibit significant herbicidal activity. researchgate.netresearchgate.net

The structural similarity of this compound to these active agrochemicals suggests that it and its derivatives could possess herbicidal properties. The specific substitution pattern of chlorine and methyl groups on the phenoxy ring, combined with the chloro-substituted aniline, may contribute to its efficacy and selectivity against certain weed species. Further research, including the synthesis of analogues and comprehensive biological screening, is warranted to explore this potential.

Table 1: Herbicidal Activity of Structurally Related Phenoxy Compounds

| Compound Class | Target Weeds | Activity Level | Reference |

| 5-Arylmethoxy Phenylpyrazole Derivatives | Abutilon theophrasti, Amaranthus retroflexus | Good to Excellent | researchgate.net |

| 5-chloro-3-fluorophenoxypyridines | Graminaceous plants | Moderate to High | researchgate.net |

| 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles | Digitaria sanguinalis | Excellent (post-emergence) | mdpi.com |

| α-Trifluoroanisole Derivatives | Abutilon theophrasti, Amaranthus retroflexus | Excellent | nih.gov |

Prospects in Drug Discovery Lead Optimization (Pre-clinical, non-human focus)

The aniline and diaryl ether motifs are present in numerous compounds with therapeutic potential. For instance, 4-anilinoquinazolines are a class of compounds that have been extensively investigated as anticancer agents due to their ability to inhibit receptor tyrosine kinases. beilstein-journals.org The optimization of lead compounds is a critical step in drug discovery, often involving the synthesis of numerous analogues to improve potency, selectivity, and pharmacokinetic properties. nih.gov

While there is no direct evidence of this compound having been investigated in a drug discovery program, its structure could serve as a starting point for lead optimization. The synthesis of derivatives by modifying the aniline and phenoxy rings could lead to the discovery of novel compounds with potential therapeutic applications. Preclinical studies involving cell-based assays and animal models would be necessary to evaluate the efficacy and safety of any such new chemical entities.

Unexplored Reactivity and Derivatization Opportunities

The chemical reactivity of this compound has not been extensively studied, presenting numerous opportunities for synthetic exploration. The amine group is a key site for derivatization, allowing for reactions such as N-alkylation, N-acylation, and the formation of sulfonamides. These modifications can significantly alter the physicochemical properties and biological activity of the parent molecule.

Furthermore, the chlorine atoms on the aromatic rings could potentially undergo nucleophilic aromatic substitution under specific conditions, allowing for the introduction of a wide range of functional groups. The development of efficient derivatization techniques would be crucial for creating a library of related compounds for screening in various biological assays. researchgate.net

Integration of Multi-Omics Approaches in Biological Investigations

Modern biological research increasingly relies on multi-omics approaches, which involve the comprehensive analysis of genomics, transcriptomics, proteomics, and metabolomics data to understand complex biological systems. nih.govnih.gov Should this compound or its derivatives show significant biological activity, these technologies could be employed to elucidate their mechanism of action.

For example, metabolomics could be used to identify the biochemical pathways affected by the compound in a target organism. researchgate.net Transcriptomics and proteomics could reveal changes in gene and protein expression, respectively, providing insights into the cellular response to the compound. Integrating these different layers of "omics" data would provide a holistic understanding of the compound's biological effects and could aid in the identification of its molecular targets. nih.gov

Q & A

Basic Research Questions

Q. What synthetic pathways are recommended for 5-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline?

- Methodology : Utilize Ullmann-type coupling reactions between substituted anilines and halogenated aryl ethers. For example, react 4-chloro-3,5-dimethylphenol with 5-chloro-2-nitroaniline under palladium catalysis (e.g., Pd₂(dba)₃/Xantphos) in toluene, followed by nitro-group reduction using LiAlH₄ or catalytic hydrogenation . Purification via column chromatography (silica gel, hexane/EtOAc gradient) is advised.

Q. How can the crystal structure of this compound be determined experimentally?

- Methodology : Perform single-crystal X-ray diffraction using a suitable diffractometer. Refine data with SHELXL (for small-molecule refinement) and visualize using ORTEP-3 for thermal ellipsoid plots. Ensure proper cryoprotection (e.g., Paratone-N oil) and data collection at 100 K. Validate hydrogen bonding and π-π stacking interactions via Mercury software .

Q. What analytical techniques confirm purity and molecular identity?

- Methodology :

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 230–280 nm (based on UV/Vis maxima) .

- NMR : Confirm substituent positions via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.2–2.5 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode to verify [M+H]⁺ .

Q. What safety protocols are critical during handling?

- Methodology : Treat as a hazardous material—use fume hoods, nitrile gloves, and eye protection. Avoid inhalation; store at –20°C in amber vials. For spills, neutralize with 5% NaHCO₃ and adsorb with vermiculite. Review SDS analogs (e.g., 3,5-dichloro-2,4-difluoroaniline protocols) for emergency guidance .

Advanced Research Questions

Q. How does this compound function as a synthetic auxin analog?

- Methodology : Compare its structure to known auxins (e.g., 2,4-D, IAA) using bioassays like wheat coleoptile elongation or Arabidopsis hypocotyl growth . Quantify auxin-responsive gene expression (e.g., DR5::GUS reporters) and assess dose-response curves (0.1–100 µM). Note its potential role in disrupting auxin transport via competitive inhibition .

Q. What computational strategies predict its interactions with auxin receptors (e.g., TIR1/AFB)?

- Methodology : Perform molecular docking (AutoDock Vina) using TIR1 crystal structures (PDB: 2P1Q). Optimize ligand geometry with Gaussian (DFT/B3LYP/6-31G*). Validate binding via QSAR analysis of substituent effects on logP and hydrogen-bonding capacity .

Q. How to address discrepancies in reported solubility across studies?

- Methodology : Systematically test solubility in DMSO, ethanol, and aqueous buffers (PBS pH 7.4) at 25°C and 37°C. Use dynamic light scattering (DLS) to detect aggregation. Pre-saturate solvents with inert gas (N₂/Ar) to prevent oxidation .

Q. What experimental designs assess environmental persistence in soil?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.